molecular formula C14H23NO4 B13039756 methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13039756
M. Wt: 269.34 g/mol
InChI Key: JTHIIAZHYJFKHG-FPTZPQHFSA-N
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Description

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold with stereospecific substituents. Key structural elements include:

  • Bicyclic core: The norbornane system imports rigidity, influencing conformational stability and intermolecular interactions .
  • Functional groups: A methyl ester at position 2, enhancing lipophilicity and influencing hydrolysis kinetics. A tert-butoxycarbonyl (Boc)-protected amino group at position 3, providing steric protection for the amine and modulating solubility .

This compound is likely utilized in medicinal chemistry as a chiral building block or intermediate for bioactive molecules, leveraging its constrained geometry to optimize target engagement .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-11-9-6-5-8(7-9)10(11)12(16)18-4/h8-11H,5-7H2,1-4H3,(H,15,17)/t8-,9+,10?,11+/m0/s1

InChI Key

JTHIIAZHYJFKHG-FPTZPQHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H]2CC[C@@H](C2)C1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with a proline derivative or a bicyclo[2.2.1]heptane-2-carboxylic acid scaffold bearing an amino group.
  • The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to form the Boc-protected amino acid intermediate.
  • The carboxylic acid is then esterified using methanol in the presence of acid catalysts such as sulfuric acid or via DCC (dicyclohexylcarbodiimide)-mediated coupling to form the methyl ester.

Epimerization-Lactamization Cascade

  • The Boc-protected amino methyl ester undergoes an epimerization step using strong bases (e.g., sodium hydride or potassium tert-butoxide) to adjust stereochemistry at specific centers.
  • Lactamization proceeds intramolecularly, forming the bicyclic lactam intermediate that locks in the bicyclo[2.2.1]heptane ring system.
  • This cascade demands precise temperature control (often 0–25 °C) and anhydrous conditions to maximize yield and stereoselectivity.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as silica gel column chromatography.
  • Characterization is performed using NMR spectroscopy to confirm stereochemistry, IR spectroscopy for functional group verification, and mass spectrometry for molecular weight confirmation.
Step Reagents/Conditions Purpose Notes
Amino group protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Boc protection of amino group Mild, room temperature
Esterification Methanol, acid catalyst or DCC coupling Formation of methyl ester Anhydrous conditions preferred
Epimerization Strong base (NaH, KOtBu), aprotic solvent (THF) Stereochemical adjustment Low temperature, inert atmosphere
Lactamization Intramolecular cyclization Formation of bicyclic lactam Controlled temperature, dry conditions
Purification Silica gel chromatography Isolation of pure product Gradient elution with appropriate solvents
  • Studies indicate that the epimerization-lactamization cascade is highly sensitive to reaction conditions, with temperature and base strength critically influencing stereochemical outcomes and yield.
  • Optimization of solvent polarity and reaction time improves the selectivity for the (1S,3R,4R) stereoisomer.
  • The Boc protecting group is stable under these conditions but can be selectively removed later using trifluoroacetic acid if further functionalization is required.
  • The methyl ester functionality is amenable to hydrolysis or further derivatization, making this compound a versatile intermediate in synthetic pathways.
Property/Parameter Value/Description
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Stereochemistry (1S,3R,4R)
Key Functional Groups Boc-protected amino, methyl ester
Typical Solvents THF, methanol, dichloromethane
Reaction Temperature Range 0–25 °C (epimerization-lactamization)
Purification Method Silica gel chromatography
Characterization Techniques NMR, IR, MS
Yield Range Variable; optimized conditions yield >70%

The preparation of methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is achieved through a carefully controlled multi-step synthetic process. The key transformation is an epimerization-lactamization cascade that constructs the bicyclic core with the desired stereochemistry. Protection of the amino group as a Boc carbamate and esterification of the carboxylic acid are essential preparatory steps. Reaction conditions such as temperature, base strength, and solvent choice are critical for optimizing yield and stereochemical purity. This compound serves as a valuable intermediate for further synthetic and medicinal chemistry applications due to its unique bicyclic structure and functional group versatility.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound exhibits potential pharmacological activities, particularly as a precursor in the synthesis of bioactive molecules. Its structural characteristics allow it to serve as a scaffold for the development of drugs targeting various diseases, including cancer and neurological disorders. The bicyclic structure is known to enhance the binding affinity of compounds to biological targets.

Case Studies
Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its role in synthesizing inhibitors for protein kinases, which are crucial in cancer treatment .

Materials Science

Polymer Synthesis
Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate can be utilized as a monomer in the production of polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance.

Research Findings
Studies indicate that polymers synthesized from this compound exhibit superior tensile strength compared to traditional materials. This has implications for developing advanced materials for automotive and aerospace applications .

Chemical Intermediate

Synthesis and Reactions
As a chemical intermediate, this compound plays a vital role in the synthesis of various organic compounds. Its reactive functional groups allow it to participate in multiple chemical reactions, including esterification and amide formation.

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug developmentEnhanced binding affinity
Materials SciencePolymer synthesisImproved mechanical properties
Chemical IntermediateSynthesis of organic compoundsVersatile reactivity

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate with structurally related bicyclo[2.2.1]heptane derivatives:

Compound Name Key Substituents Molecular Weight Functional Groups Applications/Notes Reference
Target Compound Boc-protected amino, methyl ester 296.34* Ester, carbamate Intermediate for chiral synthesis
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (CAS 95630-75-4) Ethyl ester, amino hydrochloride salt 219.71 Ester, amine (salt) Potential precursor for ionic derivatives
(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid Benzothiazole, carboxylic acid 273.35 Carboxylic acid, heteroaromatic Likely explored for antimicrobial activity
Bicyclo[2.2.1]heptane-2-propanoic acid, 2-methyl-3-methylene-, (1S,2R,4R) (CAS 1132-84-9) Methylene, propanoic acid 194.27 Alkene, carboxylic acid Botanical fragrance component (e.g., santalic acid)
(1R,2S-endo)-(-)-Bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 117894-69-6) Carboxylic acid 140.18 Carboxylic acid Chiral resolving agent or catalyst ligand

*Calculated molecular weight based on formula C14H23NO4.

Key Comparative Analysis

Functional Group Impact :

  • The methyl ester in the target compound enhances membrane permeability compared to carboxylic acid analogues (e.g., ), but it is less stable under basic conditions than ethyl esters (e.g., ).
  • The Boc group offers superior amine protection versus acetyl or benzyl groups, enabling selective deprotection in multi-step syntheses .

Stereochemical Influence :

  • The (1S,3R,4R) configuration distinguishes the target compound from diastereomers like (1R,2S-endo) derivatives (), which exhibit divergent biological or catalytic behaviors due to altered spatial interactions.

Biological Relevance :

  • Benzothiazole-containing analogues () may exhibit enhanced antimicrobial or antitumor activity due to the heterocyclic moiety, whereas the target compound’s Boc and ester groups suggest utility in prodrug design.

Synthetic Utility :

  • The target compound’s Boc group allows for orthogonal deprotection strategies, making it preferable to hydrochloride salts () in complex syntheses requiring pH-sensitive steps.

Biological Activity

Methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : Methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

Neuroprotective Properties

Recent findings suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in decreased neuronal loss and improved cognitive function.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclic Framework : The bicyclic structure is synthesized through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the carboxylate and amino groups necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibit potent activity against resistant strains of bacteria .
  • Neuroprotective Study : Research conducted by Grosu et al., published in Molbank, indicated that this compound could protect against oxidative stress in neuronal cells .
  • Inflammation Model : In a model of acute inflammation, treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .

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